molecular formula C15H13N3O3 B3842774 N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide CAS No. 5336-84-5

N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B3842774
CAS No.: 5336-84-5
M. Wt: 283.28 g/mol
InChI Key: GDFZLMPTXIVTCE-LFIBNONCSA-N
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Description

N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is a Schiff base compound derived from the condensation of benzohydrazide and 4-nitroacetophenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and for studying photophysical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, its photophysical properties allow it to interact with light, making it useful in photodynamic therapy and other applications .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-fluorophenyl)ethylidene]benzohydrazide
  • N’-[1-(4-chlorophenyl)ethylidene]benzohydrazide
  • N’-[1-(4-methylphenyl)ethylidene]benzohydrazide

Uniqueness

N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to its nitro group, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific optical characteristics and reactivity patterns .

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-11(12-7-9-14(10-8-12)18(20)21)16-17-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFZLMPTXIVTCE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416367
Record name ST50189936
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-84-5
Record name ST50189936
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide
Reactant of Route 2
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N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

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